molecular formula C11H8BrNO B8076382 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No.: B8076382
M. Wt: 250.09 g/mol
InChI Key: JJNAWEQOEFQUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound that features a bromine atom attached to a dihydropyranoquinoline structure. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyranoquinoline structure play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Properties

IUPAC Name

12-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),8,10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(3-5-13-9)4-6-14-11(8)10/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAWEQOEFQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C=CC(=C3C2=C1C=CO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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